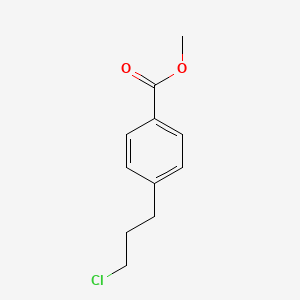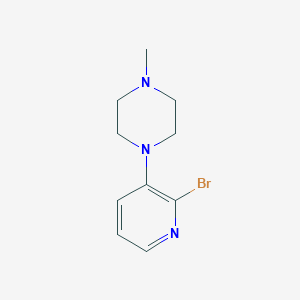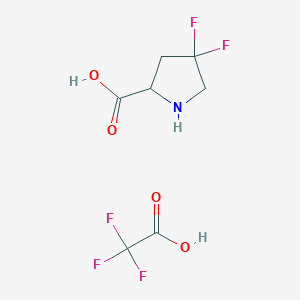
Methyl 4-(3-chloropropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-chloropropyl)benzoate: is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted with a 3-chloropropyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-(3-chloropropyl)benzoate can be synthesized through the esterification of 4-(3-chloropropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction of the ester group can yield the corresponding alcohol, methyl 4-(3-chloropropyl)benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Methyl 4-(3-chloropropyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(3-chloropropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-(3-chloropropyl)benzoate involves its reactivity at the benzylic position and the ester group. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . Additionally, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol .
Comparaison Avec Des Composés Similaires
3-chloropropyl benzoate: Similar in structure but lacks the methyl group on the ester.
Methyl benzoate: Lacks the 3-chloropropyl group, making it less reactive in certain substitution reactions.
Uniqueness: Methyl 4-(3-chloropropyl)benzoate is unique due to the presence of both the ester and 3-chloropropyl groups, which allow it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
methyl 4-(3-chloropropyl)benzoate |
InChI |
InChI=1S/C11H13ClO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3 |
Clé InChI |
FUGRAIDAYOLEJF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)




![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)





![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)


